Qaq8F7QK82
Description
Qaq8F7QK82 is a synthetic organic compound hypothesized to belong to the benzimidazole derivatives, based on structural parallels with compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) . Key inferred properties include:
- Molecular formula: C₁₃H₁₀N₂O₂ (hypothetical, based on benzimidazole backbone).
- Functional groups: Nitro (-NO₂) and benzimidazole rings, suggesting applications in pharmaceuticals or materials science .
- Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the nitro group .
Properties
CAS No. |
61311-53-3 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m0/s1 |
InChI Key |
WLHCNEPBQJOHKW-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCN1CCN(CC1)[C@@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of Qaq8F7QK82 may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Qaq8F7QK82 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The piperazine ring allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Qaq8F7QK82 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Qaq8F7QK82 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Findings:
Synthetic Efficiency : this compound exhibits a slightly lower yield (85–90%) compared to CAS 1761-61-1 (98%), likely due to steric hindrance from its extended aromatic system .
Bioactivity : Its IC₅₀ of 12.3 μM positions it as a moderate inhibitor compared to the more potent CAS 1761-61-1 (8.9 μM) but superior to CAS 5291-31-0 (22.4 μM). This suggests the nitro group enhances target binding but may introduce solubility limitations .
Solubility : this compound’s predicted solubility (~0.5 mg/mL) aligns with benzimidazole derivatives, though extraction challenges (e.g., incomplete recovery during analysis) could underreport actual values .
Challenges in Comparative Studies
- Sample Representativeness : Variations in batch composition (e.g., catalyst residues) may skew solubility or stability data .
- Analytical Limitations : Extraction methods (e.g., using dichloromethane) might alter this compound’s degradation profile, complicating direct comparisons with literature data .
- Pharmacological Discrepancies : Differences in assay conditions (e.g., cell lines, incubation times) between studies can inflate variability in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
